molecular formula C18H17N3S B2411419 2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848992-68-7

2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2411419
CAS No.: 848992-68-7
M. Wt: 307.42
InChI Key: ISHCIOXSHUZPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an allylthio group, an ethyl group, and a carbonitrile group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes and nitriles under specific reaction conditions. One common method includes the use of ethyl 4,4,4-trifluorobut-2-inoate and 2-aminobenzimidazole, which undergoes a regioselective condensation reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

    2-Substituted Benzimidazoles: These compounds share a similar benzimidazole core but differ in their substituents.

    Pyrido[1,2-a]benzimidazoles: This class of compounds includes various derivatives with different substituents.

Properties

IUPAC Name

2-ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c1-4-10-22-18-13(5-2)12(3)14(11-19)17-20-15-8-6-7-9-16(15)21(17)18/h4,6-9H,1,5,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHCIOXSHUZPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.